
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans- is an organic compound belonging to the class of cyclopentanones. These compounds are characterized by a cyclopentane ring with a ketone functional group. The specific structure of this compound includes additional alkyl and alkenyl substituents, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone derivatives typically involves the following steps:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.
Cyclization: The formation of the cyclopentane ring can be achieved through intramolecular aldol condensation or other cyclization reactions.
Functional Group Modification:
Industrial Production Methods
Industrial production of such compounds often involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: Cyclopentanone derivatives can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Various nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biological Studies: Used in studies to understand the interaction of organic compounds with biological systems.
Industry
Material Science: Utilized in the production of polymers and other materials.
作用機序
The mechanism of action of cyclopentanone derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone group and other substituents can influence their binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor activation, or other biochemical interactions.
類似化合物との比較
Similar Compounds
Cyclopentanone: The parent compound with a simpler structure.
2-Methylcyclopentanone: A derivative with a single methyl group.
2,2-Dimethylcyclopentanone: A derivative with two methyl groups at the same position.
Uniqueness
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans- is unique due to its specific substituents, which can impart distinct chemical and physical properties
特性
CAS番号 |
184698-88-2 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
(2S,3R)-2-(2,2-dimethylpent-4-enyl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-8-13(3,4)9-11-10(2)6-7-12(11)14/h5,10-11H,1,6-9H2,2-4H3/t10-,11+/m1/s1 |
InChIキー |
CFALARAGWOENSF-MNOVXSKESA-N |
異性体SMILES |
C[C@@H]1CCC(=O)[C@H]1CC(C)(C)CC=C |
正規SMILES |
CC1CCC(=O)C1CC(C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


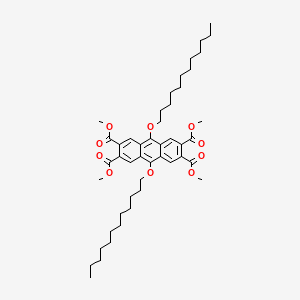
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
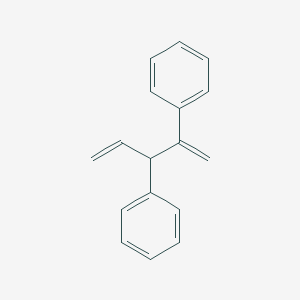
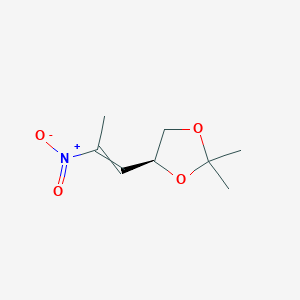
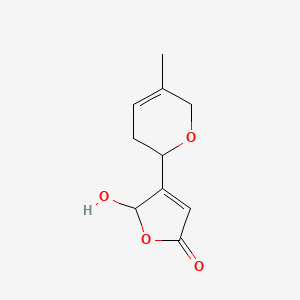
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
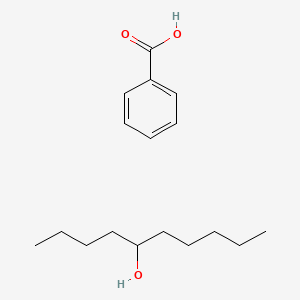
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
